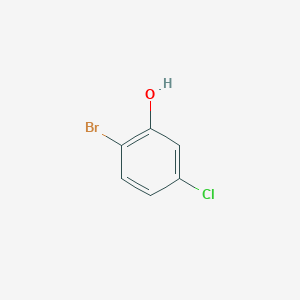
2-Bromo-5-chlorophenol
Vue d'ensemble
Description
2-Bromo-5-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a mono-isotopic mass of 205.913391 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chlorophenol consists of a phenol group with bromine and chlorine substituents. The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2-Bromo-5-chlorophenol has a density of 1.8±0.1 g/cm3, a boiling point of 222.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.7±3.0 kJ/mol and a flash point of 88.2±21.8 °C .Applications De Recherche Scientifique
Photocatalysis and Degradation of Chlorophenols : The application of visible light on copper-doped titanium dioxide catalyzing the degradation of chlorophenols was investigated. This study focused on the degradation of 2-chlorophenol (2-CP) in titanium dioxide suspensions containing copper ions or/and sulfates, examining how different synthesis parameters affect degradation processes (Lin et al., 2018).
Sensitive Detection Methods : A sensitive and selective spectrophotometric method for 2-chlorophenol based on solid-phase extraction with mixed hemimicelle magnetic nanoparticles was developed. This method, which used derivatization of 2-CP with 4-aminoantipyrine, demonstrated the capacity for detecting 2-CP in soil samples (Mukdasai et al., 2016).
Photochemical Reactions : Research on the photoreaction mechanisms of 2-bromophenols, including 2-bromo-5-chlorophenol, was conducted using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. This study provided insights into the photoproducts formed from these compounds (Akai et al., 2002).
High-Temperature Pyrolysis : The pyrolysis of a 2-chlorophenol/2-bromophenol mixture was studied at high temperatures. This study revealed the formation of various products, including dibenzo-p-dioxin and dibenzofuran, providing insights into the thermal degradation processes of these compounds (Evans & Dellinger, 2005).
Electrochemical Sensors : An electrochemical sensor for chlorophenols based on a nanocomposite of ZnSe quantum dots and cetyltrimethylammonium bromide was developed. This sensor displayed superior electrocatalytic activity for the oxidation of chlorophenols, including 2-chlorophenol (Li et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKYXVZQWHGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80534671 | |
| Record name | 2-Bromo-5-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorophenol | |
CAS RN |
13659-23-9 | |
| Record name | 2-Bromo-5-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13659-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80534671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

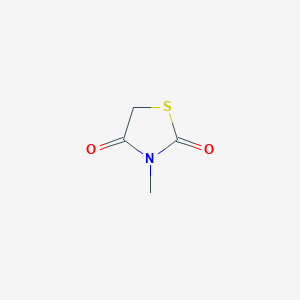
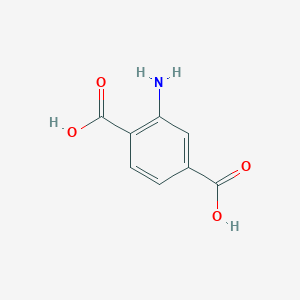
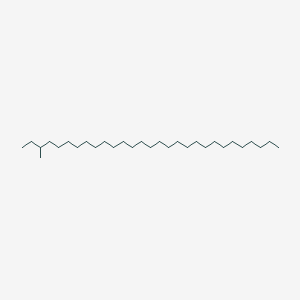
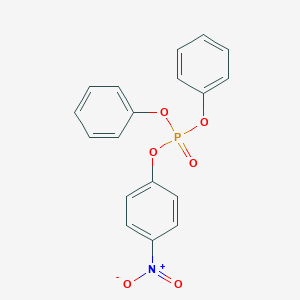
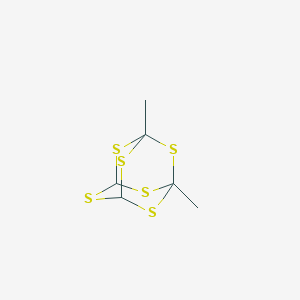
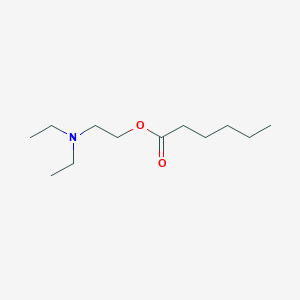
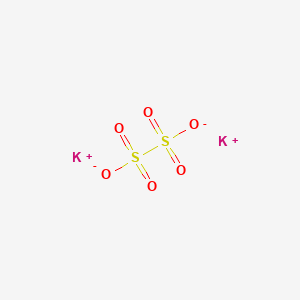
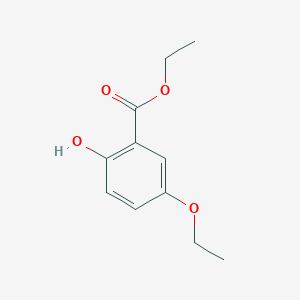
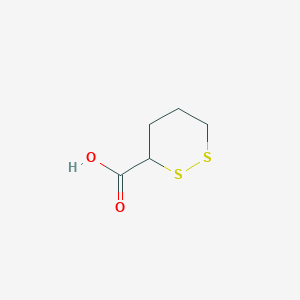
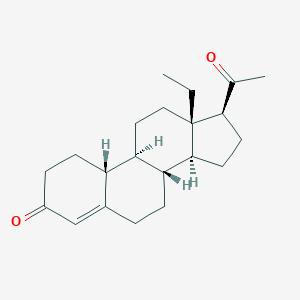
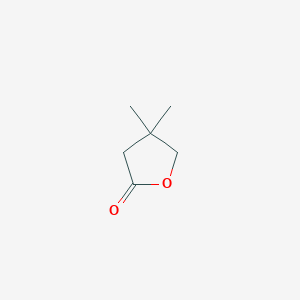
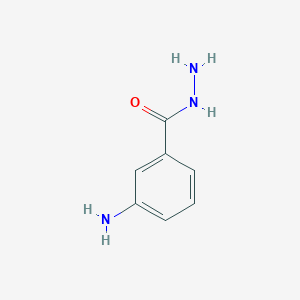
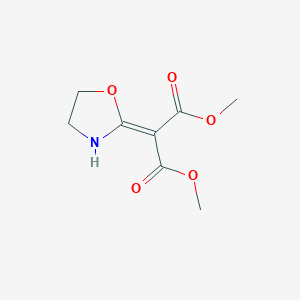
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)